molecular formula C10H11BrN2O3 B3429393 3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid CAS No. 743440-59-7

3-(3-bromophenyl)-3-(carbamoylamino)propanoic Acid

Cat. No.: B3429393
CAS No.: 743440-59-7
M. Wt: 287.11 g/mol
InChI Key: KJQKGAVTTJXNRD-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine-substituted phenyl ring and a carbamoylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid can be achieved through several synthetic routes. One common method involves the following steps:

    Bromination of Benzene: The starting material, benzene, is brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield bromobenzene.

    Nitration and Reduction: Bromobenzene is then nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to form 3-bromonitrobenzene. The nitro group is subsequently reduced to an amino group using a reducing agent like tin (Sn) and hydrochloric acid (HCl), resulting in 3-bromoaniline.

    Carbamoylation: 3-bromoaniline is reacted with phosgene (COCl₂) or a suitable carbamoyl chloride to introduce the carbamoylamino group, forming 3-(3-bromophenyl)carbamoylamine.

    Alkylation and Hydrolysis: The final step involves the alkylation of 3-(3-bromophenyl)carbamoylamine with ethyl bromoacetate, followed by hydrolysis of the ester group to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the carbamoylamino group to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium, chromium trioxide (CrO₃) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether, sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium methoxide (NaOCH₃) in methanol, sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Research: It is used in biochemical studies to investigate its effects on various biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine-substituted phenyl ring and carbamoylamino group allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-3-(carbamoylamino)propanoic acid: Similar structure with the bromine atom at the para position.

    3-(3-chlorophenyl)-3-(carbamoylamino)propanoic acid: Similar structure with a chlorine atom instead of bromine.

    3-(3-bromophenyl)-3-(amino)propanoic acid: Similar structure without the carbamoylamino group.

Uniqueness

3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid is unique due to the presence of both the bromine-substituted phenyl ring and the carbamoylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The bromine atom enhances its reactivity in substitution reactions, while the carbamoylamino group provides additional sites for interaction with biological targets.

Properties

IUPAC Name

3-(3-bromophenyl)-3-(carbamoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c11-7-3-1-2-6(4-7)8(5-9(14)15)13-10(12)16/h1-4,8H,5H2,(H,14,15)(H3,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQKGAVTTJXNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214285
Record name β-[(Aminocarbonyl)amino]-3-bromobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743440-59-7
Record name β-[(Aminocarbonyl)amino]-3-bromobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=743440-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[(Aminocarbonyl)amino]-3-bromobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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